Icmt-IN-41 Exhibits Intermediate Biochemical Potency within the Tetrahydropyranyl SAR Series
Icmt-IN-41 (compound 20) demonstrates an IC50 of 0.069 μM against ICMT in a biochemical assay, placing it in the mid-range of potency within its structural series. In contrast, the initial hit compound 3 showed sub-micromolar activity, while subsequent optimization yielded more potent analogs such as compound 27 (IC50 = 0.015 μM), compound 48 (IC50 = 0.031 μM), and the series' most potent compound 75 (IC50 = 0.0013 μM) [1]. This positions Icmt-IN-41 as a useful tool for investigating the functional consequences of intermediate-level ICMT inhibition, distinct from both weaker early leads and ultra-potent later-stage candidates [1].
| Evidence Dimension | ICMT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.069 μM |
| Comparator Or Baseline | Compound 3 (hit): sub-micromolar; Compound 27: 0.015 μM; Compound 48: 0.031 μM; Compound 75: 0.0013 μM |
| Quantified Difference | Target compound is approximately 4.6-fold less potent than compound 27 and approximately 53-fold less potent than compound 75. |
| Conditions | In vitro biochemical assay using recombinant human ICMT and a fluorescence-based or radiometric detection method (assay details as per original publication [1]). |
Why This Matters
Understanding a compound's precise position within a SAR series allows researchers to select a tool compound with a desired level of target engagement, enabling nuanced studies of dose-response relationships and target vulnerability.
- [1] Judd WR, Slattum PM, Hoang KC, Bhoite L, Valppu L, Alberts G, Brown B, Roth B, Ostanin K, Huang L, Wettstein D, Richards B, Willardsen JA. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J Med Chem. 2011 Jul 28;54(14):5031-47. View Source
